

# Improving the thermal stability of Kefiran solutions for industrial applications

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## Compound of Interest

Compound Name: Kefiran

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## Technical Support Center: Improving the Thermal Stability of Kefiran Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of **kefiran** solutions in industrial applications.

### Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of **kefiran**? A1: **Kefiran** is a thermally stable polysaccharide.<sup>[1][2][3]</sup> Studies using thermogravimetric analysis (TGA) show its degradation temperature (Td) is typically above 260°C, with some extraction methods yielding **kefiran** stable up to 354°C.<sup>[2][3]</sup> For **kefiran** films, the main thermal disintegration occurs in the range of 220°C to 380°C.

Q2: How does the extraction method for **kefiran** affect its thermal stability? A2: The extraction method significantly influences the physicochemical properties of **kefiran**, including its thermal stability.<sup>[2][4][5]</sup> Parameters such as extraction temperature and duration can alter the molecular weight and purity of the resulting **kefiran**, which in turn affects its thermal properties.<sup>[4]</sup> For instance, degradation of the polymer chain has been observed at extraction temperatures of 100°C.<sup>[4]</sup> Different extraction protocols can result in variations in melting temperature (Tm) and degradation temperature (Td).<sup>[1][2]</sup>

Q3: What effect do plasticizers like glycerol have on the thermal stability of **kefiran**? A3: The addition of polyol plasticizers such as glycerol or sorbitol generally decreases the thermal stability of **kefiran**-based materials like films. These plasticizers lower the glass transition temperature ( $T_g$ ) and melting temperature ( $T_m$ ) by reducing the intermolecular hydrogen bonds within the polymer network, which increases the mobility of the **kefiran** chains.

Q4: How does the concentration of a **kefiran** solution affect its behavior when heated? A4: **Kefiran** solutions exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, particularly at higher concentrations.[6][7][8] As the concentration increases, the apparent viscosity also increases.[8] When heated, the viscosity of the solution is expected to decrease. The stability of the solution upon heating can be concentration-dependent; highly concentrated systems may be more prone to aggregation or gelling depending on the conditions. The transition from a liquid-like to a gel-like state can be influenced by freeze-thaw cycles, which promote the formation of a cryogel network held by hydrogen bonds.[6]

Q5: Over what pH range is **kefiran** generally considered stable? A5: **Kefiran** is reported to have good stability over a wide range of pH values, which is one of its advantages for industrial applications.[2] However, the optimal pH for the production of **kefiran** by microorganisms is typically between 5.0 and 6.0.[9] The final pH of milk fermentation to produce kefir is often around 4.6.[7] While stable, extreme pH values combined with high temperatures could potentially lead to hydrolysis of the glycosidic bonds.

## Troubleshooting Guides

### Issue 1: Significant Decrease in Viscosity After Heating

Q: My **kefiran** solution experiences a drastic and irreversible loss of viscosity after being heated for my application. What are the potential causes and solutions?

A: An irreversible loss of viscosity suggests thermal degradation of the **kefiran** polymer.

- Potential Cause 1: Thermal Degradation. The heating process may be exceeding the thermal stability limit of your specific **kefiran** preparation, causing cleavage of the polysaccharide chains.
  - Troubleshooting Steps:

- Verify **Kefiran's** Thermal Limits: Use Thermogravimetric Analysis (TGA) to determine the onset degradation temperature of your dry **kefiran** powder (see Experimental Protocol 2).
- Optimize Heating Process: If possible, reduce the processing temperature or minimize the duration of exposure to high temperatures.
- Evaluate Extraction Method: The thermal stability of **kefiran** is linked to its extraction process.<sup>[2][4]</sup> An extraction at a lower temperature (e.g., 80°C instead of 100°C) might yield a more stable polymer.<sup>[4]</sup>
- Potential Cause 2: Hydrolysis at Non-Neutral pH. If your solution is acidic or alkaline, high temperatures can accelerate the hydrolysis of the glycosidic linkages in the **kefiran** backbone.
  - Troubleshooting Steps:
    - Measure and Adjust pH: Adjust the pH of the solution to be as close to neutral (pH 7.0) as possible before heating, if your application allows.
    - Buffering System: Incorporate a food-grade or pharma-grade buffer system to maintain a stable pH throughout the heating process.
- Potential Cause 3: High Shear. If the heating process is combined with high-speed mixing, the mechanical shear can contribute to the breakdown of the polymer chains, an effect that is often exacerbated at higher temperatures.
  - Troubleshooting Steps:
    - Reduce Agitation Speed: Lower the shear rate during heating.
    - Modify Impeller Design: Use a low-shear impeller if using a stirred-tank reactor.

## Issue 2: Aggregation, Precipitation, or Gel Formation During Heating

Q: When I heat my **kefir** solution, it becomes cloudy, forms aggregates, or turns into a weak gel, which is undesirable for my liquid formulation. How can I prevent this?

A: This phenomenon is likely due to changes in polymer-solvent interactions and intermolecular associations at elevated temperatures.

- Potential Cause 1: Concentration Effects. At higher concentrations, **kefir** chains are closer together, and heating can provide the energy needed to overcome the hydration shell and promote polymer-polymer interactions, leading to aggregation.
  - Troubleshooting Steps:
    - Work at Lower Concentrations: If feasible for the application, reduce the **kefir** concentration.
    - Optimize Dissolution: Ensure the **kefir** is fully and homogeneously dissolved before heating. Inadequate initial dissolution can leave small aggregates that act as nucleation points.
- Potential Cause 2: Presence of Salts. Salts can affect the stability of polysaccharides in solution by altering hydration. Depending on the salt type and concentration, they can either "salt-in" (stabilize) or "salt-out" (destabilize and cause precipitation) the polymer. While specific data for **kefir** is limited, the behavior of other polysaccharides like xanthan gum shows that salts can significantly alter viscosity and chain conformation.[\[10\]](#)
  - Troubleshooting Steps:
    - Control Ionic Strength: If salts are part of your formulation, experiment with lowering their concentration.
    - Screen Different Salts: Some salts may have a greater destabilizing effect than others. Monovalent salts (like NaCl) may behave differently from divalent salts (like CaCl<sub>2</sub>). Conduct a small-scale screening study to find the most compatible salt for your system.
    - Purify **Keфир**: Ensure your **kefir** is free from residual salts from the extraction and purification process. Dialysis is an effective method for this.

- Potential Cause 3: pH Approaching Isoelectric Point of Protein Impurities. If the **kefiran** is not highly purified, it may contain residual proteins from the kefir grains. Heating near the isoelectric point of these proteins can cause them to denature and aggregate, co-precipitating with the **kefiran**.
  - Troubleshooting Steps:
    - Improve **Kefiran** Purity: Use a purification step, such as trichloroacetic acid (TCA) precipitation of proteins followed by dialysis, to remove protein contaminants.[\[1\]](#)
    - Adjust pH Away from pI: If protein removal is not possible, adjust the solution pH to be far from the isoelectric point of the likely protein contaminants.

## Data Presentation: Quantitative Thermal Stability Data

Table 1: Thermal Properties of **Kefiran** from Different Extraction Methods

Kefiran Source / Extraction Method	Melting Temperature (Tm) / Peak (°C)	Onset Degradation Temperature (Td) (°C)	Reference
Cow Milk / Cold Water (25°C, 1h)	95.7	263.6	<a href="#">[2]</a>
Cow Milk / Hot Water (90°C, 1h)	109.1	275.5	<a href="#">[2]</a>
Cow Milk / Mild Heat (65°C) + Ultrasound	124.8	284.2	<a href="#">[2]</a>
Donkey Milk / Ultrasound	-	324	<a href="#">[11]</a>
General Literature Value	-	> 260	<a href="#">[2]</a>

| Conjugated with Chondroitin Sulfate | - | ~215 |[\[12\]](#) |

Table 2: Effect of Concentration and Temperature on Apparent Viscosity of **Kefiran** Solutions

Kefiran Concentration (% w/v)	Temperature (°C)	Apparent Viscosity (Pa·s) at 100 s <sup>-1</sup>	Behavior	Reference
1.0	37	~0.004	Near-Newtonian	[7]
10.0	37	~0.3	Pseudoplastic	[7]
0.25 - 4.0	4, 25, 40	Varies (decreases with temp.)	Pseudoplastic	[6]
1.1	-	Low	Near-Newtonian	[8]

| 3.1 | - | High | Pseudoplastic |[8] |

## Experimental Protocols

### Protocol 1: Evaluating Thermal Transitions with Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (T<sub>m</sub>) and glass transition temperature (T<sub>g</sub>) of **kefiran** solutions and assess the impact of additives.

Methodology:

- Sample Preparation:
  - Prepare a **kefiran** solution (e.g., 2-5% w/v) in the desired buffer or water.
  - Accurately weigh 10-20 mg of the solution into a hermetically sealed aluminum DSC pan.
  - Prepare a reference pan containing the same mass of the corresponding buffer or water.
- Instrument Setup (Typical Parameters):

- Equilibrate the system at a starting temperature (e.g., 20°C).
- Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature that exceeds the expected transition but is below the degradation temperature (e.g., 180°C).
- Hold at the final temperature for 1-2 minutes to ensure equilibrium.
- Cool the sample back to the starting temperature at the same rate.
- Perform a second heating scan using the same parameters to observe any changes after the initial thermal cycle.
- Data Analysis:
  - Plot the heat flow (W/g) as a function of temperature.
  - Identify endothermic peaks, which correspond to melting transitions ( $T_m$ ).
  - Identify step changes in the baseline, which correspond to the glass transition ( $T_g$ ).
  - Integrate the area under the melting peak to calculate the enthalpy of melting ( $\Delta H$ ).  
Compare the thermograms of different formulations to assess the effect of additives on thermal transitions.

## Protocol 2: Assessing Thermal Degradation with Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation for a **kefir** sample.

Methodology:

- Sample Preparation:
  - Place a small amount of lyophilized (freeze-dried) **kefir** powder (5-10 mg) into a TGA crucible.
- Instrument Setup (Typical Parameters):

- Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
- Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- Data Analysis:
  - Plot the sample weight (%) as a function of temperature.
  - The initial weight loss at ~100°C corresponds to the evaporation of bound water.
  - The onset temperature of the major weight loss event after the water loss corresponds to the beginning of thermal degradation.
  - The temperature at the maximum rate of weight loss can be determined from the peak of the first derivative of the TGA curve (DTG curve).

## Protocol 3: Monitoring Viscosity Changes with Temperature using Rheometry

Objective: To measure the change in viscosity of a **kefir** solution as a function of temperature.

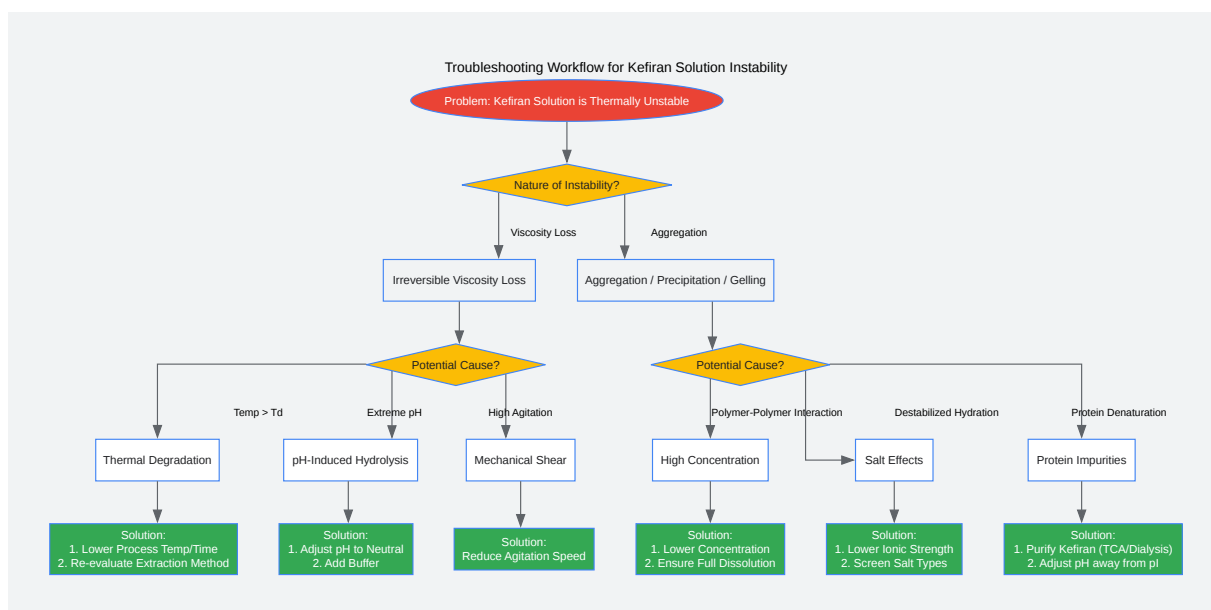
Methodology:

- Sample Preparation:
  - Prepare the **kefir** solution at the desired concentration.
  - Load the sample onto the plate of a rotational rheometer equipped with a temperature control unit (e.g., a Peltier plate). Use an appropriate geometry (e.g., cone-and-plate or parallel plate).
  - Apply a solvent trap to prevent evaporation during the experiment.
- Instrument Setup (Typical Parameters):



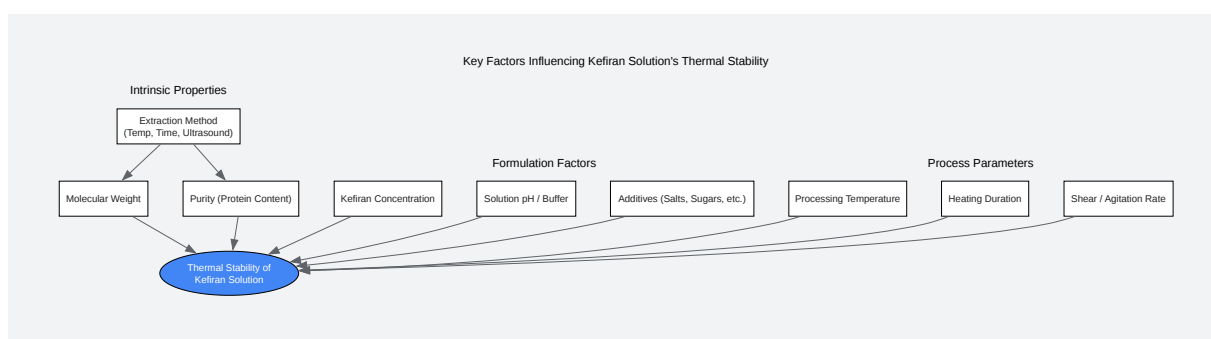
- Temperature Sweep Test:
  - Set a constant shear rate or shear stress within the linear viscoelastic region of the sample.
  - Equilibrate the sample at the starting temperature (e.g., 20°C).
  - Ramp the temperature up to the maximum process temperature (e.g., 90°C) at a controlled rate (e.g., 2-5°C/min), while continuously measuring viscosity.
  - Ramp the temperature back down to the starting temperature at the same rate to assess viscosity recovery and hysteresis.
- Data Analysis:
  - Plot apparent viscosity as a function of temperature for both the heating and cooling ramps.
  - Analyze the plot to identify any sharp, irreversible drops in viscosity (indicating degradation) or sharp increases (indicating gelling or aggregation).
  - Compare the viscosity at the start and end of the experiment to quantify the degree of recovery.

## Visualizations



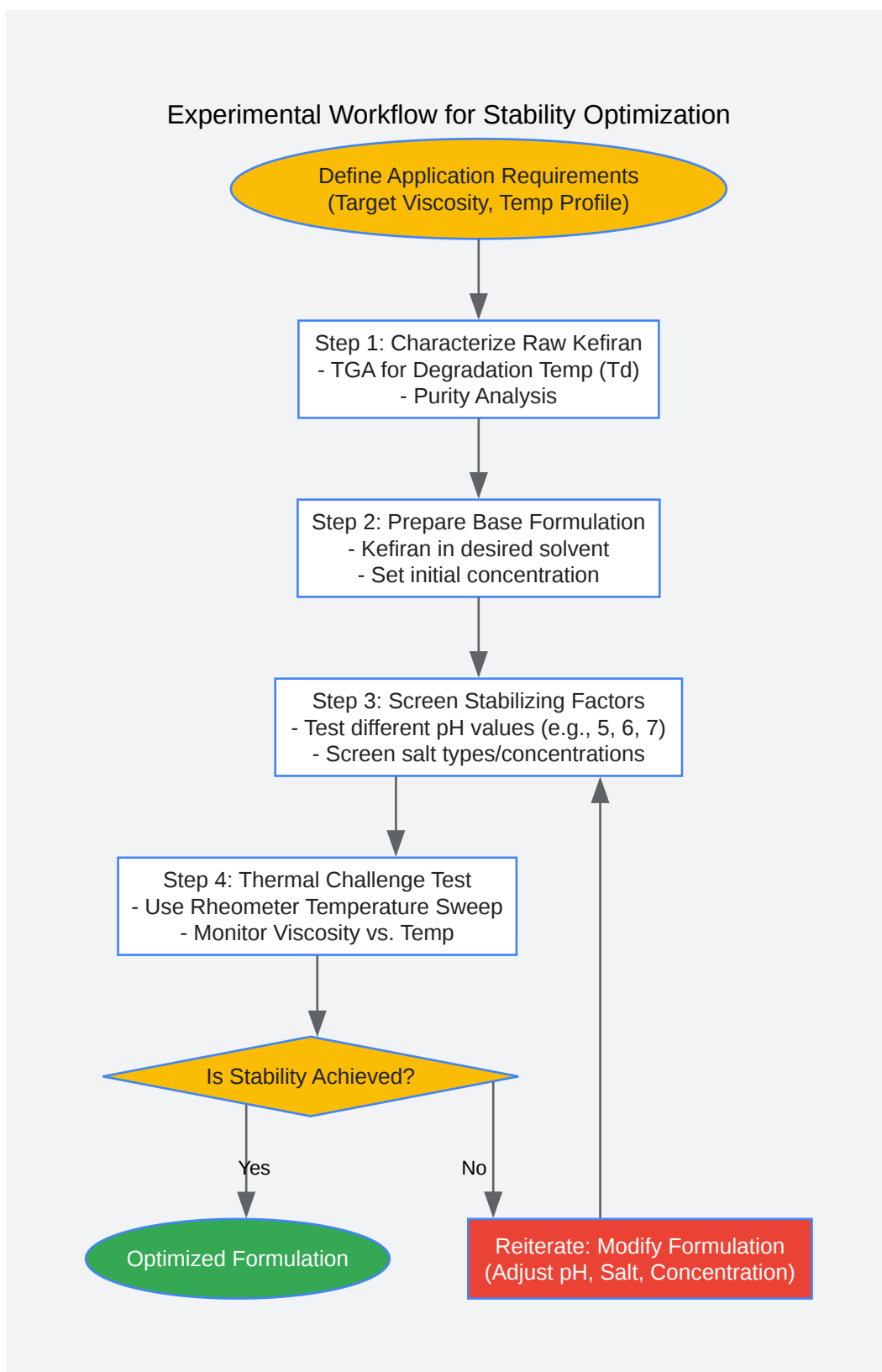
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Caption: Troubleshooting workflow for thermal instability in **kefiran** solutions.



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Caption: Factors influencing the thermal stability of **kefir** solutions.



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Caption: Workflow for optimizing the thermal stability of a **kefir** formulation.

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